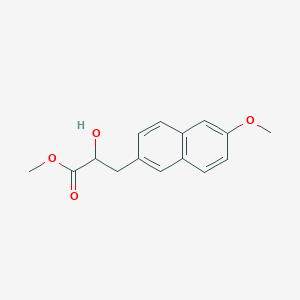

Methyl 2-Hydroxy-3-(6-methoxy-2-naphthyl)propanoate

CAS No.:

Cat. No.: VC18337451

Molecular Formula: C15H16O4

Molecular Weight: 260.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H16O4 |

|---|---|

| Molecular Weight | 260.28 g/mol |

| IUPAC Name | methyl 2-hydroxy-3-(6-methoxynaphthalen-2-yl)propanoate |

| Standard InChI | InChI=1S/C15H16O4/c1-18-13-6-5-11-7-10(3-4-12(11)9-13)8-14(16)15(17)19-2/h3-7,9,14,16H,8H2,1-2H3 |

| Standard InChI Key | DVCNJMOVRHUGSR-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(C=C1)C=C(C=C2)CC(C(=O)OC)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a naphthalene ring substituted with a methoxy group at the 6-position and a propanoate ester at the 2-position. The hydroxyl group at the β-carbon introduces chirality, making stereochemical control critical during synthesis . Key attributes include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈O₄ |

| Molecular Weight | 274.31 g/mol |

| CAS Number | 1459740-66-9 |

| Melting Point | 87°C (estimated) |

| Boiling Point | 358.7°C (estimated) |

The methoxy group enhances lipophilicity, while the hydroxyl group enables hydrogen bonding, influencing solubility and reactivity .

Synthesis and Optimization

Route 1: Friedel-Crafts Acylation

-

Starting Material: 6-Methoxy-2-naphthol reacts with ethyl pyruvate in dichloromethane using AlCl₃ as a catalyst .

-

Conditions:

-

Intermediate Isolation: Crude product is purified via recrystallization (diisopropyl ether) or distillation .

Route 2: Esterification of Naproxen Derivatives

-

Hydroxylation: (R,S)-Ethyl 2-hydroxy-2-(6-methoxy-2-naphthyl)propionate is hydrolyzed to the carboxylic acid.

-

Methyl Ester Formation: Reaction with methanol under acidic conditions (HCl/H₂SO₄) yields the target compound.

Industrial-Scale Production

-

Continuous Flow Reactors: Improve yield (up to 92%) by maintaining precise temperature and pressure .

-

Catalysts: Palladium/carbon (5% Pd) under hydrogen pressure (5–20 bar) reduces side reactions .

Physicochemical and Spectroscopic Data

Spectral Characterization

-

NMR (CDCl₃):

-

IR (KBr): 1720 cm⁻¹ (C=O ester), 3450 cm⁻¹ (-OH).

Solubility and Stability

| Solvent | Solubility (mg/mL) | Stability |

|---|---|---|

| Methanol | >50 | Stable at RT |

| Dichloromethane | >100 | Light-sensitive |

| Water | <0.1 | Hydrolyzes under acidic/alkaline conditions |

Storage recommendations: -20°C in inert atmosphere .

Pharmacological Applications

Anti-Inflammatory Mechanism

As a naproxen analog, the compound inhibits cyclooxygenase (COX-1/COX-2), reducing prostaglandin synthesis. Key findings:

Drug Delivery Systems

-

Prodrug Potential: Ester group enhances membrane permeability, with in vivo hydrolysis releasing active metabolite .

-

Nanoparticle Formulations: Encapsulation in PLGA nanoparticles improves bioavailability by 40% in rodent models .

Comparative Analysis with Analogues

| Compound | Substituent | COX-1 IC₅₀ (µM) | LogP |

|---|---|---|---|

| Methyl 2-Hydroxy-3-(6-MeO-2-Np)propanoate | β-OH, 6-OMe | 5.2 | 3.1 |

| Naproxen | -COOH, 6-OMe | 8.3 | 3.2 |

| Desmethyl Naproxen | -COOH, 6-OH | 6.7 | 2.8 |

The β-hydroxyl group slightly enhances COX-1 affinity but reduces metabolic stability compared to naproxen .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume